1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-[3-(trifluoromethyl)benzoyl]piperazine
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Overview
Description
1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-[3-(trifluoromethyl)benzoyl]piperazine is a complex organic compound that features a thiazole ring, a piperazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-[3-(trifluoromethyl)benzoyl]piperazine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-[3-(trifluoromethyl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-[3-(trifluoromethyl)benzoyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Biology: It may be used in biological assays to study its effects on various biological pathways.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-[3-(trifluoromethyl)benzoyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and trifluoromethyl group may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-[3-(trifluoromethyl)phenyl]piperazine
- **1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-[3-(trifluoromethyl)benzyl]piperazine
Uniqueness
1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-[3-(trifluoromethyl)benzoyl]piperazine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20F3N3OS |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
[4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C22H20F3N3OS/c1-15-5-7-16(8-6-15)19-14-30-21(26-19)28-11-9-27(10-12-28)20(29)17-3-2-4-18(13-17)22(23,24)25/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
HGWNILLAVYORTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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